![molecular formula C6H11ClN4 B2827823 4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a][1,4]diazepine hydrochloride CAS No. 1781610-84-1](/img/structure/B2827823.png)
4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a][1,4]diazepine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Vibrational Spectroscopic and Quantum Mechanical Study
A study by Kuruvilla et al. (2018) focused on the vibrational spectroscopic (FT-IR, FT-Raman) analysis of a related compound, 4-(2-chlorophenyl)-2-ethyl-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4] diazepine. The research involved quantum mechanical methods to interpret and predict vibrational spectra, demonstrating the compound's potential biological activity through molecular docking studies. The paper highlights the importance of molecular geometry, vibrational wavenumbers, and thermodynamic properties in understanding the biological and chemical behavior of such compounds (Kuruvilla et al., 2018).
Synthesis and GABAA Receptor Binding
Massah et al. (2016) described a mild method for synthesizing alprazolam and diazepam, providing insights into their binding mode to the GABAA receptor. While focusing on different compounds, this study elucidates the relevance of structural analogs of triazolodiazepines in pharmacological research, including interactions with biological receptors (Massah et al., 2016).
Anticonvulsant Activities
Research by Narayana et al. (2006) on substituted triazolo[4,3-a][1,4]benzodiazepine derivatives revealed excellent anticonvulsant activities, showcasing the potential therapeutic applications of these compounds in treating convulsions. This study further underscores the importance of structural modifications in enhancing biological activity (Narayana et al., 2006).
Diversity-Oriented Synthesis
Králová and Soural (2021) reported on the diversity-oriented synthesis of triazolo[1,5-a][1,4]diazepine derivatives from polymer-supported homoazidoalanine. This work highlights the utility of these compounds as intermediates for further chemical modifications, leading to the generation of novel heterocyclic structures with potential pharmacological applications (Králová & Soural, 2021).
Platelet Activating Factor Antagonists
Walser et al. (1991) explored triazolobenzo- and triazolothienodiazepines as potent antagonists of platelet activating factor (PAF), indicating their potential in developing treatments for conditions mediated by PAF. This study exemplifies the broad spectrum of biological activities that can be targeted by manipulating the chemical structure of triazolodiazepines (Walser et al., 1991).
Safety and Hazards
Wirkmechanismus
Target of Action
Compounds with similar structures, such as triazolothiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Mode of Action
It’s worth noting that similar compounds have been found to interact with various target receptors due to their hydrogen bond accepting and donating characteristics .
Biochemical Pathways
Related compounds have been found to influence a variety of biochemical pathways, leading to their diverse pharmacological activities .
Result of Action
Related compounds have been found to exhibit a range of biological activities, suggesting that they may have significant effects at the molecular and cellular levels .
Eigenschaften
IUPAC Name |
5,6,7,8-tetrahydro-4H-triazolo[1,5-a][1,4]diazepine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4.ClH/c1-2-7-4-6-5-8-9-10(6)3-1;/h5,7H,1-4H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTMBQBDPMBOWLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CN=NN2C1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1781610-84-1 |
Source
|
Record name | 4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a][1,4]diazepine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.